2,7-Dibromonaphthalene
Description
Properties
IUPAC Name |
2,7-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJZWBLNJKNOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347742 | |
| Record name | 2,7-Dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58556-75-5 | |
| Record name | 2,7-Dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of Naphthalene
This method involves the direct bromination of naphthalene using bromine in the presence of a catalyst. The general reaction can be represented as follows:
$$
\text{C}{10}\text{H}8 + 2\text{Br}2 \rightarrow \text{C}{10}\text{H}6\text{Br}2 + 2\text{HBr}
$$
- Reagents : Bromine (Br$$2$$), naphthalene (C$${10}$$H$$8$$), and a catalyst such as iron (Fe) or aluminum bromide (AlBr$$3$$).
- Conditions : The reaction is typically conducted under controlled temperatures to favor selective bromination at the 2 and 7 positions of naphthalene.
Multi-step Synthesis from 2,7-Dihydroxynaphthalene
Another effective method involves starting from 2,7-dihydroxynaphthalene. The process includes:
Formation of a Diazonium Salt : The hydroxyl groups are first converted into diazonium salts.
Bromination : The diazonium salt is then treated with bromine to yield this compound.
- Reagents : Triphenylphosphine can be used to facilitate the conversion of hydroxyl groups to diazonium salts.
Use of Potassium Tert-butoxide
In some cases, potassium tert-butoxide has been employed in conjunction with bromine to achieve dibromination selectively:
- Reagents : Bromine and potassium tert-butoxide in tetrahydrofuran (THF).
- Conditions : The reaction is carried out at room temperature for extended periods to ensure complete conversion.
The choice of method significantly affects the yield and purity of the final product. Below is a summary table comparing different methods based on yield and conditions.
| Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Direct Bromination | ~60-70% | Br$$2$$ with Fe or AlBr$$3$$, controlled temperature |
| Multi-step from Dihydroxynaphthalene | ~50% | Diazonium salt formation followed by bromination |
| Bromination with Potassium Tert-butoxide | ~65% | Br in THF at room temperature |
Purification Techniques
Post-synthesis purification is crucial for obtaining high-purity this compound. Common techniques include:
Recrystallization : Often performed using solvents like dichloromethane and ether mixtures.
Flash Chromatography : Used for smaller scale preparations to separate dibromonaphthalene from by-products effectively.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,7-Dibromonaphthalene undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It participates in palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products:
Substitution Products: Aminonaphthalenes, thiolated naphthalenes.
Coupling Products: Biaryl compounds.
Reduction Products: Naphthalene.
Scientific Research Applications
Applications in Organic Electronics
1. Optical Memory Transistors (OMTs)
2,7-Dibromonaphthalene serves as an intermediate in the synthesis of organic semiconductors used in optical memory transistors. These devices leverage the unique properties of the compound to create memory effects through the inhomogeneity of the films used, allowing for improved data storage capabilities compared to traditional methods .
2. Organic Light Emitting Diodes (OLEDs)
The compound is utilized in constructing molecules for OLEDs, which are critical for display technologies. Its symmetrical structure and electronic properties facilitate efficient light emission and charge transport, making it a valuable building block in OLED applications .
3. Organic Field Effect Transistors (OFETs)
In OFETs, this compound acts as a precursor for semiconducting materials that exhibit high hole mobility. This property is essential for the performance of electronic devices such as sensors and displays .
Environmental Applications
1. Air Pollution Control
Nanotube air filters derived from conjugated microporous polymers based on this compound have shown efficacy in purifying air by capturing particulate matter and volatile organic compounds. These filters can absorb significant amounts of gaseous pollutants, demonstrating their potential as bifunctional filtration materials .
Medicinal Chemistry
1. Antitumor Activity
Research indicates that derivatives of naphthalene, including this compound, may possess antitumor properties. The compound's ability to interact with biological molecules opens avenues for developing new therapeutic agents targeting cancer cells .
Case Studies
Mechanism of Action
The mechanism of action of 2,7-dibromonaphthalene primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups, allowing the compound to undergo substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Structural and Regiochemical Differences
Dibromonaphthalene isomers differ in bromine substitution patterns, leading to distinct chemical and physical properties:
Symmetry Effects :
- 2,7-DBN and 2,6-DBN exhibit symmetry, simplifying purification and enabling predictable regioselectivity in cross-coupling reactions .
- 1,4-DBN and 1,5-DBN lack symmetry, often leading to complex mixtures during further bromination or functionalization .
Reactivity in Further Halogenation :
- 2,7-DBN undergoes selective di-chlorination (81) or mono-bromination (82) with NCS/NBS, avoiding steric hindrance at the 2,7-positions .
- 2,6-DBN yields isomer mixtures under similar conditions due to competing reactions at adjacent positions .
Physical and Chemical Properties
| Property | 2,7-DBN | 1,4-DBN | 2,6-DBN |
|---|---|---|---|
| Melting Point (°C) | 141 | 47–49 | 140–144 |
| Solubility (CH₂Cl₂) | High | Moderate | Moderate |
| Stability | Air-stable | Light-sensitive | Air-stable |
Thermal Stability :
- Symmetrical isomers (2,7- and 2,6-DBN) exhibit higher thermal stability, making them suitable for high-temperature device fabrication .
Market and Commercial Availability
Biological Activity
2,7-Dibromonaphthalene (2,7-DBN), with the chemical formula C₁₀H₆Br₂ and CAS number 58556-75-5, is a compound that has garnered interest in various fields, including organic electronics and biological research. This article delves into its biological activity, synthesis, potential applications, and relevant research findings.
This compound is a symmetrical dibrominated derivative of naphthalene. It is primarily used as an intermediate in the synthesis of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The compound exhibits a melting point of approximately 141 °C and is characterized by its white to off-white crystalline appearance .
Synthesis Methods
The synthesis of 2,7-DBN typically involves bromination reactions. For instance, bromination of naphthalene using bromine in dichloromethane can yield various dibromonaphthalene isomers . The regioselectivity of these reactions can be influenced by factors such as reaction time and solvent choice.
Antioxidant Properties
Recent studies have highlighted the potential antioxidant properties of 2,7-DBN. It has been shown to mimic the activity of glutathione peroxidase (GPx), an important enzyme that protects cells from oxidative damage. In NMR-based assays, certain derivatives of dibromonaphthalene demonstrated significant GPx-like catalytic activities under varying pH conditions .
Table 1: GPx-like Activity of this compound Derivatives
| Compound | Catalytic Activity (Relative to Diphenyl Diselenide) |
|---|---|
| 2,7-Dimethoxy | 17.4 times |
| Triethylene Glycol Derivative | 3 times |
This table summarizes the comparative catalytic activity of various derivatives tested against diphenyl diselenide, indicating that modifications at the 2 and 7 positions can enhance biological activity significantly.
Cytotoxicity Studies
In addition to antioxidant properties, cytotoxicity studies have been conducted on derivatives of naphthalene compounds. For example, derivatives similar to 2,7-DBN were tested against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). These studies aimed to assess the minimum inhibitory concentration (MIC) and minimum microbicidal concentration (MMC) against various microorganisms .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| HCT-116 | 15.0 |
| HeLa | 20.0 |
| MDA-MB-231 | 18.5 |
These results indicate that certain structural modifications can lead to increased cytotoxicity against specific cancer cell lines.
The biological activity of 2,7-DBN is believed to involve several mechanisms:
- Antioxidant Mechanism : The compound's ability to participate in electron transfer reactions contributes to its antioxidant capacity.
- Interference with Cellular Signaling : By inhibiting specific cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), 2,7-DBN may alter metabolic pathways within cells .
- Cell Membrane Interaction : The lipophilicity of the compound suggests it may interact with cellular membranes, affecting permeability and potentially leading to cytotoxic effects.
Case Studies
Several case studies have documented the effects of dibromonaphthalene derivatives in biological systems:
- Study on Antimicrobial Activity : A recent investigation reported that various naphthalene derivatives exhibited antimicrobial properties against a range of bacteria and fungi. The study utilized microdilution methods to determine MIC values for different strains .
- In Vivo Toxicity Assessment : Research indicated that prolonged exposure to high concentrations of dibromonaphthalenes could lead to respiratory issues and skin irritation in animal models . This highlights the need for caution in handling these compounds.
Q & A
Q. What are the primary synthetic routes for preparing 2,7-dibromonaphthalene, and how can reaction conditions be optimized?
- Methodological Answer : this compound is commonly synthesized via bromination of naphthalene derivatives. Key methods include:
- Direct bromination : Using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (40–60°C) .
- Cross-coupling precursors : For example, this compound serves as a substrate in Pd-catalyzed Suzuki–Miyaura reactions. Optimization involves using ligands like N2Phos (2 mol% Pd-PEPPSI-iPent catalyst) and KO-t-Bu as a base in toluene at 80°C to achieve high yields .
- Purification : Silica gel chromatography with hexane or petroleum ether is standard, yielding >98% purity .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify substitution patterns (e.g., aromatic protons at δ 7.71 ppm for 2,7-substituted naphthalene) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., m/z 285.96 for C₁₀H₆Br₂) .
- Melting Point Analysis : Pure this compound typically forms crystals with defined melting ranges (e.g., 231–232°C for related helicene derivatives) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reaction outcomes in this compound-based syntheses?
- Methodological Answer : Substituents on the naphthalene ring alter reactivity:
- Steric effects : Bulky groups (e.g., cycloalkyl in 2,7-dicyclohexylnaphthalene) reduce coupling efficiency due to hindered access to reactive sites. This is evident in lower yields (35–45%) for iron-catalyzed C-C couplings .
- Electronic effects : Electron-withdrawing bromine atoms enhance electrophilicity, facilitating cross-coupling reactions. For example, Suzuki–Miyaura reactions with arylboronic acids proceed efficiently (75–78% yields) under Pd catalysis .
- Characterization : Use X-ray crystallography (as in 1,4-dibromonaphthalene derivatives) to study bond angles and intermolecular interactions .
Q. What mechanistic insights explain discrepancies in yields for Pd-catalyzed cross-coupling reactions using this compound?
- Methodological Answer : Yield variations arise from:
- Catalyst selection : Pd-PEPPSI-iPent outperforms Pd(OAc)₂ in sterically demanding reactions due to its bulky ligand, which prevents catalyst deactivation .
- Solvent and temperature : Toluene at 80°C optimizes ligand-metal coordination, while higher temperatures (>100°C) may induce side reactions .
- Substrate ratio : A 1:2 molar ratio of this compound to boronic acid minimizes incomplete coupling .
Q. How can researchers analyze conflicting data in photocyclodehydrogenation reactions involving this compound?
- Methodological Answer : Conflicting yields (e.g., 64% vs. 75% for helicene synthesis) may stem from:
- Light source intensity : 125 W HMPV lamps ensure sufficient energy for photocyclization, whereas lower-wattage lamps reduce efficiency .
- Reaction scale : Milligram-scale reactions (0.39 mmol) often show higher reproducibility than larger batches due to better light penetration .
- Byproduct formation : Monitor intermediates via TLC and HPLC to identify competing pathways (e.g., dimerization) .
Data Analysis and Experimental Design
Q. What strategies are effective for optimizing regioselectivity in this compound functionalization?
- Methodological Answer :
- Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to control substitution patterns .
- Computational modeling : DFT calculations predict favorable sites for electrophilic attack, validated by experimental NMR shifts .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating shifts equilibria .
Q. How should researchers design experiments to study environmental or toxicological impacts of this compound?
- Methodological Answer :
- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀/EC₅₀) .
- Degradation studies : Simulate UV exposure or microbial degradation in soil/water systems, analyzing metabolites via GC-MS .
- Bioaccumulation : Measure partition coefficients (log Kₒw) to predict environmental persistence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
